5,5-Dimethylhex-2-ynoic acid
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Overview
Description
5,5-Dimethylhex-2-ynoic acid is an organic compound characterized by the presence of two methyl groups attached to the carbon chain and a terminal triple bond. This compound is known for its various applications in scientific experiments and industries.
Preparation Methods
The synthesis of 5,5-Dimethylhex-2-ynoic acid involves several synthetic routes and reaction conditions. One common method includes the alkylation of acetylene derivatives followed by oxidation to introduce the carboxylic acid group. Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5,5-Dimethylhex-2-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the terminal alkyne into a carboxylic acid.
Reduction: The compound can be reduced to form corresponding alkanes or alkenes using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The terminal alkyne can undergo nucleophilic substitution reactions, often facilitated by bases or transition metal catalysts.
Common reagents used in these reactions include hydrogen, palladium catalysts, and strong oxidizing agents. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5,5-Dimethylhex-2-ynoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 5,5-Dimethylhex-2-ynoic acid exerts its effects involves interactions with molecular targets and pathways. The terminal alkyne group allows for specific binding interactions with enzymes and other proteins, potentially leading to inhibition or activation of biological pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
5,5-Dimethylhex-2-ynoic acid can be compared with other similar compounds such as 2,2-Dimethylhex-5-enoic acid. While both compounds share a similar carbon backbone, the presence of a terminal alkyne in this compound provides unique reactivity and applications. Other similar compounds include various alkynyl carboxylic acids, each with distinct properties and uses .
Properties
Molecular Formula |
C8H12O2 |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
5,5-dimethylhex-2-ynoic acid |
InChI |
InChI=1S/C8H12O2/c1-8(2,3)6-4-5-7(9)10/h6H2,1-3H3,(H,9,10) |
InChI Key |
JNUHCWCASOFEJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC#CC(=O)O |
Origin of Product |
United States |
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